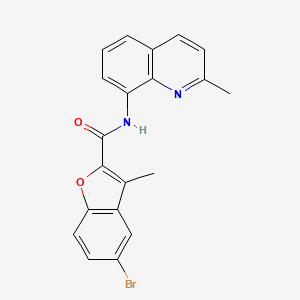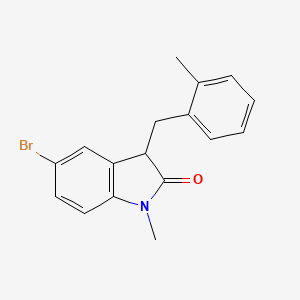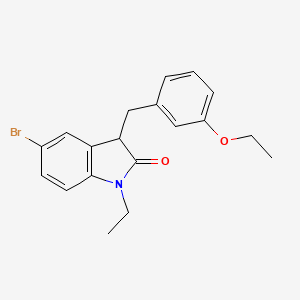
3-chloro-N-(3,4-dimethoxybenzyl)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group, a 3,4-dimethoxyphenylmethyl group, and a pyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride, which is then reacted with 2-aminopyridine to form 3-chloro-N-(pyridin-2-yl)benzamide.
Introduction of the 3,4-Dimethoxyphenylmethyl Group: The 3,4-dimethoxyphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3,4-dimethoxybenzyl chloride is reacted with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
反応の種類
3-クロロ-N-(3,4-ジメトキシベンジル)-N-(ピリジン-2-イル)ベンザミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: 塩素原子は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でのアミンなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 置換ベンザミドの生成。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性を研究されています。
医学: 治療薬としての可能性を探求されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets such as enzymes and receptors.
作用機序
3-クロロ-N-(3,4-ジメトキシベンジル)-N-(ピリジン-2-イル)ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。 これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。 この化合物は、これらの標的に結合し、その活性を調節することで、さまざまな生物学的反応を引き起こす可能性があります。
類似化合物との比較
類似化合物
3-クロロ-N-(3,4-ジメトキシベンジル)-N-(ピリジン-3-イル)ベンザミド: 構造は似ていますが、ピリジン環の位置が異なります。
3-クロロ-N-(3,4-ジメトキシベンジル)-N-(ピリジン-4-イル)ベンザミド: もう一つの位置異性体。
3-クロロ-N-(3,4-ジメトキシベンジル)-N-(ピリジン-2-イル)アセトアミド: 構造は似ていますが、ベンザミド基の代わりにアセトアミド基を持っています。
独自性
3-クロロ-N-(3,4-ジメトキシベンジル)-N-(ピリジン-2-イル)ベンザミドの独自性は、その特定の置換パターンにあります。 このパターンは、その化学反応性や生物活性を影響を与える可能性があります。 3-クロロ基と3,4-ジメトキシベンジル部分の存在は、他の類似化合物と比較して独自の特性を与える可能性があります。
特性
分子式 |
C21H19ClN2O3 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC名 |
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-18-10-9-15(12-19(18)27-2)14-24(20-8-3-4-11-23-20)21(25)16-6-5-7-17(22)13-16/h3-13H,14H2,1-2H3 |
InChIキー |
IWVHUTUKKSINPA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11348946.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11348953.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11348956.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11348963.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methoxybenzamide](/img/structure/B11348966.png)
![Ethyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11348970.png)


![2-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11349001.png)




![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide](/img/structure/B11349020.png)
